molecular formula C36H36BrCl2NO10 B8036489 (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate

(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate

Cat. No.: B8036489
M. Wt: 793.5 g/mol
InChI Key: RALQOIDKIVXURC-GQDCDSNGSA-N
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Description

(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzoyloxy, bromophenyl, dichloro, and tetrahydroisoquinoline, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the butanedioic acid derivative, followed by the introduction of benzoyloxy groups through esterification reactions. The tetrahydroisoquinoline moiety is synthesized separately, often involving cyclization reactions and halogenation to introduce the bromophenyl and dichloro substituents. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction can produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, including amines, ethers, and thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s unique structure can be used to study enzyme interactions and metabolic pathways. It may serve as a probe to investigate the mechanisms of various biochemical processes.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases or biological pathways.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional diversity make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid
  • (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • Ethanol hydrate derivatives

Uniqueness

Compared to similar compounds, (2r,3r)-2,3-Bis(benzoyloxy)butanedioic acid (4s)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline ethanol hydrate stands out due to its combination of functional groups and structural complexity. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid;ethanol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C16H14BrCl2N.C2H6O.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;1-2-3;/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3;3H,2H2,1H3;1H2/t13-,14-;14-;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQOIDKIVXURC-GQDCDSNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36BrCl2NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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